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Technical Support Center: Pridopidine Clinical
Trials
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on

Pridopidine clinical trials. The content is designed to address specific issues related to

controlling for confounding factors during experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary confounding factors to consider in Pridopidine clinical trials for

neurodegenerative diseases like Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis

(ALS)?

A1: The most significant confounding factors in Pridopidine clinical trials, particularly in HD,

include:

Concomitant Medications: Antidopaminergic medications (ADMs), including neuroleptics and

vesicular monoamine transporter-2 (VMAT2) inhibitors, have been identified as a major

confounding factor. These medications are often used to manage symptoms of HD but can

mask the therapeutic effects of Pridopidine and may even be associated with a faster

clinical decline.[1][2][3][4]
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Baseline Disease Severity: The stage and severity of the neurodegenerative disease at the

start of the trial can significantly impact outcomes. Patients with more advanced disease may

have a different response to treatment compared to those in earlier stages.[5]

Genetic Factors: In genetic diseases like HD, the number of CAG repeats in the huntingtin

gene is a known prognostic factor and can influence the rate of disease progression.

Demographic and Clinical Characteristics: Factors such as age, sex, and co-morbidities can

influence disease progression and treatment response.

Disease Heterogeneity: Both HD and ALS are heterogeneous diseases with variability in

symptom presentation and progression rates among patients.

Q2: How can we control for the confounding effect of antidopaminergic medications (ADMs) in

Pridopidine clinical trials?

A2: Controlling for the effect of ADMs is crucial for accurately assessing the efficacy of

Pridopidine. Key strategies include:

Patient Stratification: A primary method is to conduct prespecified subgroup analyses on

patients who are not taking ADMs. The PROOF-HD trial demonstrated that in the subgroup

of participants not treated with ADMs, Pridopidine showed a consistent pattern of favorable

effects across multiple endpoints.

Statistical Adjustment: In the statistical analysis phase, methods like propensity score

matching can be used to balance the baseline characteristics between treatment and control

groups, accounting for ADM use. Doubly robust targeted maximum likelihood estimation is

another advanced statistical technique that has been used to control for covariates, including

ADM use.

Exclusion Criteria: While not always feasible due to the need for symptomatic treatment,

future trial designs may consider stricter protocols regarding the initiation or dose adjustment

of ADMs during the trial period. Prilenia and Ferrer plan a global confirmatory study of

Pridopidine in early-stage HD patients who are not taking ADMs.

Dose-Response Analysis: Analyzing the impact of different doses of ADMs on clinical

outcomes can help to understand the extent of their confounding effect.
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Q3: What are the recommended statistical methods for adjusting for confounding factors in the

analysis of Pridopidine clinical trial data?

A3: Several statistical methods can be employed to adjust for confounding factors:

Stratification: This involves dividing the study population into subgroups (strata) based on the

confounding variable (e.g., ADM use, disease severity) and then analyzing the treatment

effect within each stratum. The Mantel-Haenszel method can be used to provide an adjusted

result across strata.

Multivariable Regression Models: These models, such as logistic regression or mixed-effects

models for repeated measures (MMRM), can include potential confounders as covariates to

estimate the adjusted effect of the treatment.

Propensity Score (PS) Methods: PS methods are used to estimate the probability of a patient

receiving the treatment based on their baseline characteristics. These scores can then be

used for matching, stratification, or as a covariate in a regression model to balance the

groups and reduce confounding.

Doubly Robust Estimators: These methods combine a model for the treatment assignment

(like propensity scores) with a model for the outcome. They provide a consistent estimate of

the treatment effect if at least one of the two models is correctly specified.

Troubleshooting Guides
Issue: High variability in clinical trial results, potentially due to unmeasured confounding factors.

Troubleshooting Steps:

Comprehensive Data Collection: Ensure that all potential confounding variables are identified

and measured at baseline. This includes a detailed medical history, concomitant

medications, genetic markers (where applicable), and validated scales for disease severity

and functional status.

Standardized Procedures: Implement standardized procedures for all assessments and data

collection across all trial sites to minimize measurement error and variability.
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Blinding: Maintain proper blinding of participants, investigators, and outcome assessors to

prevent bias in assessments and reporting. The PROOF-HD trial was a quadruple-masked

(participant, care provider, investigator, outcomes assessor) study.

Advanced Statistical Analysis: Employ robust statistical methods to adjust for potential

confounders in the analysis phase. Consider using sensitivity analyses to assess the

potential impact of unmeasured confounders.

Issue: Difficulty in interpreting the true effect of Pridopidine due to the symptomatic effects of

concomitant medications.

Troubleshooting Steps:

Pre-specified Subgroup Analyses: As demonstrated in the PROOF-HD trial, pre-specifying

analyses in subgroups of patients not taking confounding medications (like ADMs) is a

critical strategy.

Washout Period: If ethically and practically feasible, a washout period for certain concomitant

medications before the trial begins could be considered, although this is often challenging in

neurodegenerative diseases where patients rely on these medications for symptom

management.

Detailed Concomitant Medication Logs: Maintain meticulous records of all concomitant

medications taken by participants throughout the trial, including drug name, dose, and

duration of use. This allows for more detailed post-hoc analyses of their potential impact.

Causal Inference Methods: Utilize advanced statistical methods like causal inference

analysis to attempt to disentangle the effects of the investigational drug from those of

concomitant medications.

Data Presentation
Table 1: Impact of Antidopaminergic Medication (ADM) Use on Clinical Outcomes in the

PROOF-HD Trial (Placebo Arm)
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Clinical Outcome
Measure

Change from
Baseline at 2 Years
(On ADMs)

Change from
Baseline at 2 Years
(Off ADMs)

p-value

Total Functional

Capacity (TFC)
Significant worsening Less worsening <0.001

Symbol Digit

Modalities Test

(SDMT)

Significant worsening Less worsening <0.001

Stroop Word Reading

(SWR)
Significant worsening Less worsening <0.001

Composite UHDRS

(cUHDRS)
Significant worsening Less worsening <0.001

Total Motor Score

(TMS)

No significant

difference in

progression

No significant

difference in

progression

Not significant

Data adapted from a causal inference analysis of the Enroll-HD database, which provides

insights relevant to the PROOF-HD trial population.

Table 2: Effect of Pridopidine in Patients Not Taking Antidopaminergic Medications (ADMs) in

the PROOF-HD Trial

Outcome Measure
Change vs. Placebo at
Week 52

p-value

cUHDRS 0.43 point improvement 0.04

SWR 4.22 point increase 0.02

Q-Motor Finger Tapping (IOI) -22.84 ms improvement 0.04

Experimental Protocols
1. Protocol for Assessing Mitochondrial Respiration in Neuronal Cell Models
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This protocol is adapted from established methods for measuring oxygen consumption rate

(OCR) using extracellular flux analyzers.

Cell Culture:

Plate primary neurons or neuronal cell lines on Seahorse XF cell culture microplates at an

appropriate density.

Culture cells in a CO2 incubator until they reach the desired confluency.

Assay Preparation:

One hour before the assay, replace the culture medium with pre-warmed assay medium

(e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

Incubate the cells in a non-CO2 incubator at 37°C for one hour.

Extracellular Flux Analysis:

Calibrate the Seahorse XF Analyzer sensor cartridge.

Load the cell plate into the analyzer.

Sequentially inject mitochondrial stressors to measure different parameters of

mitochondrial respiration:

Oligomycin (Complex V inhibitor): To measure ATP-linked respiration.

FCCP (uncoupler): To determine maximal respiration.

Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial

oxygen consumption.

Data Analysis:

Normalize OCR data to cell number or protein concentration.
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Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare

respiratory capacity.

2. Protocol for Assessing Endoplasmic Reticulum (ER) Stress in Preclinical Models

This protocol outlines key methods for detecting the unfolded protein response (UPR), a

hallmark of ER stress.

Western Blotting for UPR Markers:

Treat cells or tissues with Pridopidine and/or an ER stress-inducing agent (e.g.,

tunicamycin, thapsigargin).

Lyse cells and extract proteins.

Perform SDS-PAGE and transfer proteins to a membrane.

Probe the membrane with primary antibodies against key UPR proteins, such as:

Phospho-PERK and total PERK

Phospho-eIF2α and total eIF2α

ATF4

CHOP/GADD153

GRP78/BiP

Use appropriate secondary antibodies and a detection reagent to visualize protein bands.

XBP1 mRNA Splicing Assay:

Isolate total RNA from treated cells or tissues.

Perform reverse transcription to generate cDNA.

Use PCR with primers flanking the XBP1 splice site to amplify both the unspliced (XBP1u)

and spliced (XBP1s) forms.
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Visualize the PCR products on an agarose gel. An increase in the XBP1s band indicates

IRE1 activation and ER stress.

Quantitative Real-Time PCR (qRT-PCR):

Isolate total RNA and synthesize cDNA as described above.

Perform qRT-PCR using primers for UPR target genes, such as CHOP, GRP78, and ATF4.

Normalize the expression of target genes to a housekeeping gene to determine the

relative fold change in gene expression.
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Caption: Pridopidine's mechanism of action via the Sigma-1 receptor.
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Caption: Workflow for controlling confounders in Pridopidine trials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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